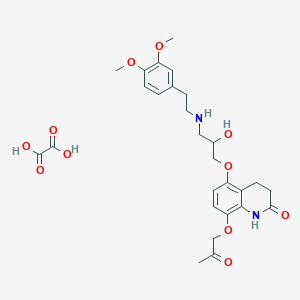
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolinone core, multiple hydroxy and methoxy groups, and an ethanedioate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) typically involves multiple steps, including the formation of the quinolinone core, the introduction of the hydroxy and methoxy groups, and the final conversion to the ethanedioate salt. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the quinolinone core.
科学的研究の応用
2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure and functional groups make it a valuable tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes and receptors, leading to its biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
類似化合物との比較
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) include other quinolinone derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Compared to other quinolinone derivatives, it may offer distinct advantages in terms of its chemical reactivity, biological activity, and industrial utility.
特性
CAS番号 |
65008-94-8 |
|---|---|
分子式 |
C27H34N2O11 |
分子量 |
562.6 g/mol |
IUPAC名 |
5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one;oxalic acid |
InChI |
InChI=1S/C25H32N2O7.C2H2O4/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3;3-1(4)2(5)6/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30);(H,3,4)(H,5,6) |
InChIキー |
UMYLJFNGPFDXFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2.C(=O)(C(=O)O)O |
関連するCAS |
65008-93-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


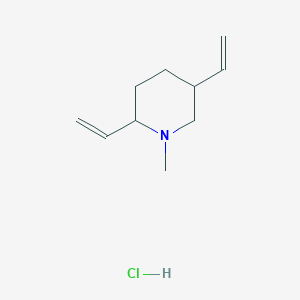

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
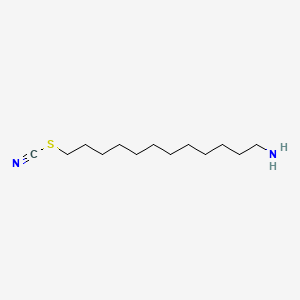
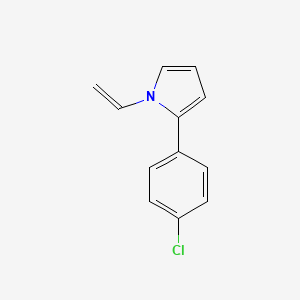

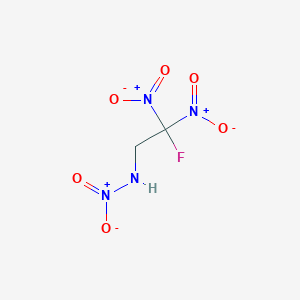
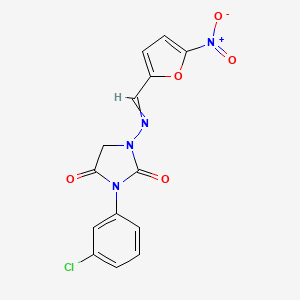

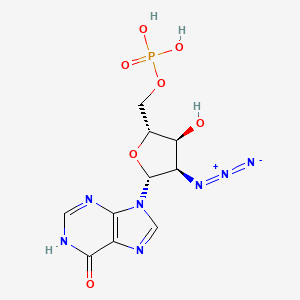
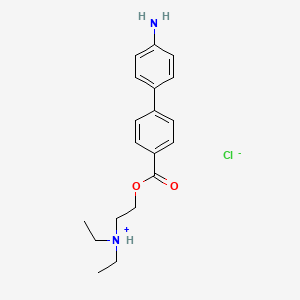
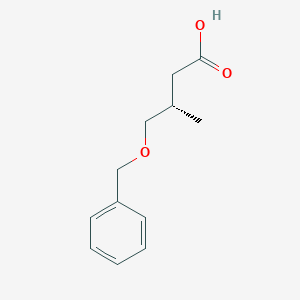
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
